7-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
“7-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of various functional groups through substitution, addition, or condensation reactions. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and benzylating agents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“7-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain functional groups with others, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of “7-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects may be mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “7-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” include other heterocyclic compounds with analogous structures, such as:
Thiadiazoles: Compounds containing a thiadiazole ring, which may exhibit similar chemical reactivity and biological activity.
Pyrimidines: Compounds with a pyrimidine core, which are commonly found in pharmaceuticals and agrochemicals.
Benzyl derivatives: Compounds with a benzyl group, which can influence the compound’s solubility, stability, and reactivity.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H19ClN4O2S2 |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
11-benzyl-5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one |
InChI |
InChI=1S/C23H19ClN4O2S2/c24-17-8-6-16(7-9-17)20(29)14-31-23-26-28-21(30)18-13-27(12-15-4-2-1-3-5-15)11-10-19(18)25-22(28)32-23/h1-9H,10-14H2 |
InChI Key |
SZFYEXCNBYZBIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCC(=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
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